molecular formula C19H23ClN4O2S B2744072 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008230-53-2

5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2744072
CAS-Nummer: 1008230-53-2
Molekulargewicht: 406.93
InChI-Schlüssel: XJSQNSJLASWBQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies, including cytotoxic effects, antimicrobial properties, and enzyme inhibition.

Chemical Structure and Synthesis

The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles and features a chlorophenyl group and a morpholino moiety. The synthesis typically involves multi-step reactions that yield high purity and structural integrity. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the desired structure.

Cytotoxicity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related triazole compound showed selective cytotoxicity towards human melanoma cells (VMM917) with a 4.9-fold increase in toxicity compared to normal cells. This effect was associated with cell cycle arrest at the S phase and reduced melanin production, suggesting potential applications in melanoma therapy .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. In several studies, derivatives similar to the target compound have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has been evaluated for its inhibitory effects on urease and acetylcholinesterase (AChE). Some derivatives have shown IC50 values significantly lower than standard inhibitors, indicating strong enzyme inhibitory activity. For example, one study reported IC50 values ranging from 0.63 µM to 6.28 µM for various synthesized compounds against urease .

Study 1: Cytotoxic Effects on Melanoma Cells

A focused study investigated the cytotoxic impact of a structurally similar triazole derivative on melanoma cells. The results indicated that the compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Study 2: Antibacterial Screening

Another study evaluated the antibacterial efficacy of related triazole compounds against multiple bacterial strains. Results showed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents in treating bacterial infections.

Data Table: Biological Activities of Related Compounds

Activity TypeCompoundTarget Organism/Cell LineIC50 Value (µM)Reference
Cytotoxicity5-Bromo-1H-1,2,4-triazoleVMM917 (Melanoma)10.5
Antibacterial3-(4-Chlorophenyl)-thiazoleSalmonella typhi15.0
Urease Inhibition5-Methoxybenzo[b]furan derivative-2.14
AChE InhibitionNovel triazole derivative-1.21

Eigenschaften

IUPAC Name

5-[(3-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-6-5-7-14(20)8-13)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQNSJLASWBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CC(OC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.